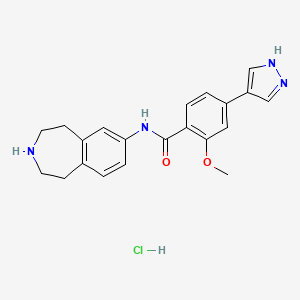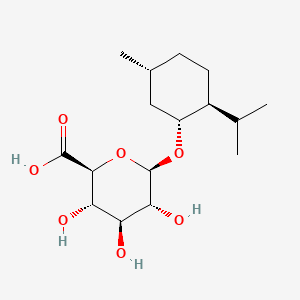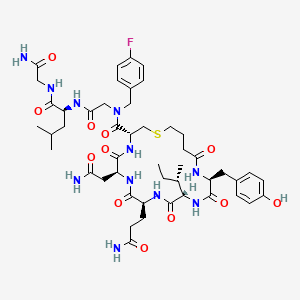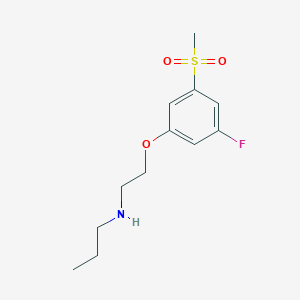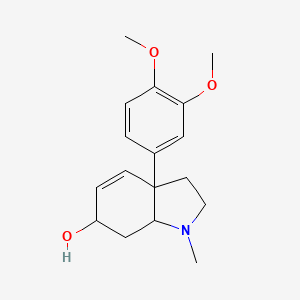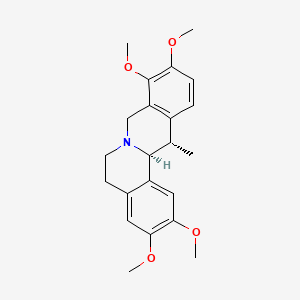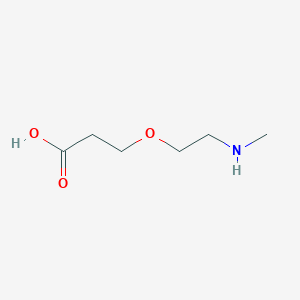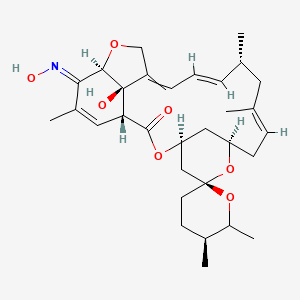
Milbemycin A3 5-oxime
説明
Milbemycin A3 5-oxime is a derivative of Milbemycin A3 . It is a semi-synthetic macrocyclic lactone prepared by the oxidation and oximation of milbemycin A3 . It is the minor component (~30%) in the commercial product milbemycin oxime, marketed for endo- and exo-parasite infections .
Synthesis Analysis
Milbemycin A3 5-oxime is synthesized by a two-step chemical reaction, which involves the ketonization of milbemycins A3/A4 to yield the intermediates 5-oxomilbemycins A3/A4 using CrO3 as a catalyst . The subsequent inactivation of the gene encoding a C5-ketoreductase leads to the accumulation of 5-oxomilbemycins A3/A4, which can be used as the substrate for the semi-synthesis of milbemycin oxime through one step chemical reaction .
Molecular Structure Analysis
The molecular formula of Milbemycin A3 5-oxime is C31H43NO7 . The molecular weight is 541.7 g/mol . The IUPAC name is (1R,4S,5’S,6R,6’R,8R,10E,13R,14E,16E,20R,24S)-24-hydroxy-21-hydroxyimino-5’,6’,11,13,22-pentamethylspiro .
Chemical Reactions Analysis
Milbemycin A3 5-oxime is a derivative of Milbemycin A3, which is a product of fermentation by Streptomyces species . The biosynthetic cluster from Streptomyces bingchenggensis and Streptomyces nanchanggensis have been sequenced and analyzed .
Physical And Chemical Properties Analysis
The physical and chemical properties of Milbemycin A3 5-oxime include a molecular weight of 541.7 g/mol . It has 2 hydrogen bond donors and 8 hydrogen bond acceptors .
科学的研究の応用
Acaricidal Activity
Milbemycin A3 5-oxime is known for its excellent acaricidal activity . It has been used as an effective agent against various types of mites .
Insecticidal Activity
This compound also exhibits potent insecticidal properties . It acts on the insect nervous system, making it a valuable tool in pest control .
Anthelmintic Activity
Milbemycin A3 5-oxime is used as an anthelmintic, a type of drug that expels parasitic worms and other internal parasites from the body . It has been found to reduce the number of microfilariae of the heartworm D. immitis in the blood of naturally infested dogs by 85.2% when administered at a dose of 0.05 mg/kg .
Agricultural Use
Due to its broad spectrum of activity against various insects and parasites, and its low mammalian toxicity, milbemycin A3 5-oxime and its derivatives are widely used in the agricultural industry .
Veterinary Use
In the veterinary field, this compound is used to control parasites in animals . Its low toxicity in mammals makes it a safe and effective treatment option .
Medical Use
Milbemycin A3 5-oxime has found applications in the medical field due to its anthelmintic properties . It can be used to treat various parasitic worm infections in humans .
Strain Improvement and Biosynthesis
Research efforts have been made to elucidate the biosynthetic pathways and regulatory networks for the cellular production of milbemycins . Strategies for strain improvement, such as random mutagenesis, metabolic engineering, and combinatorial biosynthesis, have been discussed and applied .
Future Development
The research progress made so far indicates that strain improvement and generation of novel milbemycin derivatives will greatly benefit from future development of enabling technologies and deeper understanding of the fundamentals of biosynthesis of milbemycin and the regulation of its production .
Safety and Hazards
将来の方向性
The research progress made so far indicates that strain improvement and generation of novel milbemycin derivatives will greatly benefit from future development of enabling technologies and deeper understanding of the fundamentals of biosynthesis of milbemycin and the regulation of its production in S. bingchenggensis . This mini-review also proposes that the overproduction of milbemycins could be greatly enhanced by genome minimization, systematical metabolic engineering and synthetic biology approaches in the future .
作用機序
Target of Action
Milbemycin A3 5-oxime, also known as UNII-053YPP1I9C, is a broad-spectrum parasiticide that exhibits excellent efficacy against both internal and external parasites, particularly nematodes and arthropods . Its primary targets are the glutamate-sensitive chloride channels in the neurons and myocytes of invertebrates . These channels play a crucial role in the transmission of nerve signals .
Mode of Action
Milbemycin A3 5-oxime works by binding to specific high-affinity sites on the target parasite cells . This binding affects the permeability of the cell membrane to chloride ions (Cl-) . The compound enhances the permeability of the nerve membrane to chloride ions by opening glutamate-gated chloride channels . This action prevents the transmission of nerve signals, leading to hyperpolarization of these cells and blocking of signal transfer .
Biochemical Pathways
The biosynthesis of milbemycins involves the formation of starter units acetyl-CoA or propionyl-CoA, the elongation of the polyketide chain with seven malonyl-CoA and five methylmalonyl-CoA to starter units by four giant polyketide synthases . This is followed by spiroketal and furan ring formation, and post-modification including oxidation, reduction, and methylation to form the final milbemycin components .
Pharmacokinetics
The pharmacokinetic characteristics of Milbemycin A3 5-oxime were evaluated in dogs following oral administration. The absorption of the compound was rapid, providing the minimum effective dose of 0.5 mg/kg . The time to reach maximum plasma concentration (tmax) for Milbemycin A3 5-oxime was 1-2 hours . The terminal plasma half-life (t1/2) was determined to be 1.6 ± 0.4 days, and the oral bioavailability was 80.5% for Milbemycin A3 5-oxime . The volume of distribution (Vd) for Milbemycin A3 5-oxime was approximately 2.7 L/kg, indicating widespread distribution throughout the body .
Result of Action
The interaction of Milbemycin A3 5-oxime with its targets ultimately results in neuro-paralysis, causing the muscle cells to lose their ability to contract, leading to the death of the parasites . This unique mechanism of action, coupled with its broad-spectrum activity, makes it a valuable tool in the control and prevention of parasitic infestations in both animals and humans .
Action Environment
The production of Milbemycin A3 5-oxime is carried out by Streptomyces species, including Streptomyces hygroscopicus, Streptomyces griseochromogenes, Streptomyces cyaneogriseus, Streptomyces nanchanggensis, and Streptomyces bingchenggensis . The environmental factors such as temperature, pH, and nutrient availability can influence the production of the compound
特性
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8+,32-27?/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBGCWFGLMXRIK-FJZHFHHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=NO)C)C(=O)O3)O)C)\C)O[C@@H]1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Milbemycin A3 5-oxime | |
CAS RN |
114177-14-9 | |
| Record name | Milbemycin A3 5-oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114177149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MILBEMYCIN A3 5-OXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/053YPP1I9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine](/img/structure/B608956.png)
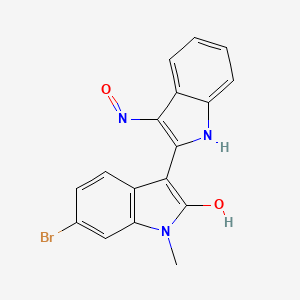
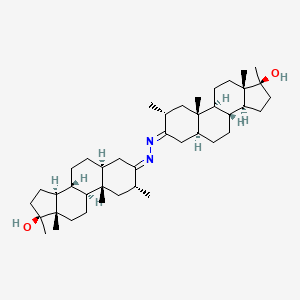
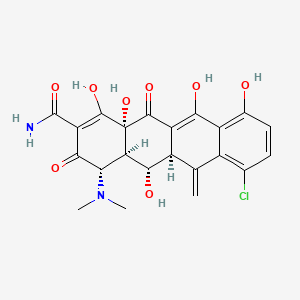

![(E)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile](/img/structure/B608965.png)
